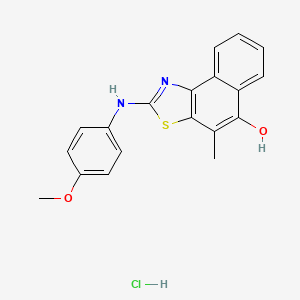

Milacainide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

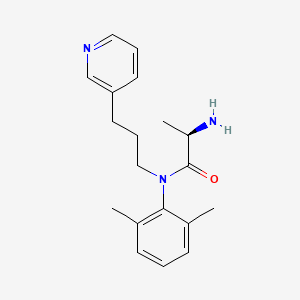

Milacainide is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It is known for its role as a sodium channel alpha subunit blocker and thromboxane A2 synthase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of arrhythmias .

Vorbereitungsmethoden

The synthesis of Milacainide involves several steps, starting with the preparation of the core structure, which includes a pyridine ring. The synthetic route typically involves the reaction of 2,6-dimethylphenylamine with 3-pyridylpropionyl chloride to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the necessary functional groups, resulting in the final product, this compound .

Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Milacainide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives. Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Milacainide has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the mechanisms of sodium channel blockers and thromboxane A2 synthase inhibitors .

In biology, this compound is used to investigate the effects of sodium channel blockade on cellular function, particularly in cardiac myocytes. Studies have shown that this compound can reduce sodium current in ventricular myocytes, which is important for understanding its antiarrhythmic properties .

In medicine, this compound has been explored for its potential therapeutic applications in the treatment of arrhythmias. Although its development was discontinued, it remains a valuable compound for research into new antiarrhythmic agents .

In industry, this compound is used as a reference compound for the development and testing of new sodium channel blockers and thromboxane A2 synthase inhibitors .

Wirkmechanismus

Milacainide exerts its effects by blocking sodium channels and inhibiting thromboxane A2 synthase. The sodium channel blockade occurs through binding to the sodium channel alpha subunit, which reduces sodium current in cardiac myocytes. This action helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias .

The inhibition of thromboxane A2 synthase reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This action helps to reduce the risk of thrombosis and improve cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

Milacainide is similar to other sodium channel blockers and thromboxane A2 synthase inhibitors, such as lidocaine and quinidine. this compound has unique properties that distinguish it from these compounds. For example, this compound has a higher affinity for the inactivated state of sodium channels compared to lidocaine, which may contribute to its stronger antiarrhythmic effects .

Similar compounds to this compound include:

- Lidocaine

- Quinidine

- Flecainide

- Procainamide

Each of these compounds has its own unique properties and mechanisms of action, but they all share the common feature of sodium channel blockade .

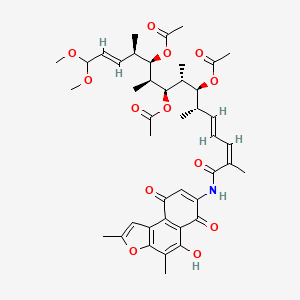

Eigenschaften

CAS-Nummer |

141725-09-9 |

|---|---|

Molekularformel |

C19H25N3O |

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

(2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide |

InChI |

InChI=1S/C19H25N3O/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3/t16-/m1/s1 |

InChI-Schlüssel |

YYGZCHLVUTUNGZ-MRXNPFEDSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@@H](C)N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)